Lipophilicity Differentiation: Target Compound LogP 2.1248 vs. Regioisomer XLogP3 1.300 (Δ = 0.82 log Units)
The target compound, tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate, exhibits a computationally predicted LogP of 2.1248 (Leyan, using a proprietary prediction model) . Its direct regioisomer, tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-69-4), has a PubChem-computed XLogP3 of 1.300 (Aladdin Scientific) . The difference of approximately 0.82 log units indicates that the target compound is substantially more lipophilic. Both compounds share identical TPSA values (55.56–55.60 Ų), confirming that the lipophilicity difference arises from the altered spatial distribution of polar and non-polar functionality rather than overall polarity .
| Evidence Dimension | Predicted lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.1248 (Leyan prediction model); TPSA = 55.56 Ų |
| Comparator Or Baseline | Regioisomer tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate: XLogP3 = 1.300 (PubChem model); TPSA = 55.60 Ų |
| Quantified Difference | ΔLogP ≈ 0.82 log units; ΔTPSA ≈ 0.04 Ų (negligible) |
| Conditions | Predicted values from Leyan computational chemistry module (target) and PubChem XLogP3 via Aladdin Scientific (comparator); both compounds share formula C₁₃H₂₄N₂O₂ and molecular weight 240.34 g/mol |
Why This Matters
A difference of 0.82 log units in lipophilicity is pharmacokinetically meaningful, as it can affect passive membrane permeability, CNS penetration potential, and plasma protein binding, making the target compound preferable for applications requiring higher logD₇.₄ or blood-brain barrier penetration.
